molecular formula C24H21Na3O11S3 B045381 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt CAS No. 115787-84-3

8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Cat. No.: B045381
CAS No.: 115787-84-3
M. Wt: 650.6 g/mol
InChI Key: RZVSWISDVXUSGY-UHFFFAOYSA-K
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Description

8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble compound known for its strong fluorescent properties. It is commonly used as a fluorogenic substrate for esterases and lipases, making it valuable in various biochemical assays .

Mechanism of Action

Target of Action

The primary target of 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt, also known as trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate, is lipase

Mode of Action

This compound acts as a fluorogenic substrate for lipases . When lipase acts on this substrate, it results in an increase in fluorescence emission . This change can be measured using fluorescence kinetics, providing a method to establish lipase activity .

Biochemical Pathways

The compound is involved in the biochemical pathway of lipid digestion and metabolism. It is used as a substrate by lipases, which catalyze the breakdown of lipids. The resulting increase in fluorescence emission is a downstream effect of this enzymatic reaction .

Pharmacokinetics

It is known to be highly polar and water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. These properties could potentially impact the compound’s bioavailability.

Result of Action

The action of lipase on this compound results in an increase in fluorescence emission . This change can be measured using fluorescence kinetics, providing a method to establish lipase activity . This makes the compound useful as a fluorogenic substrate for the assay of lipases .

Action Environment

The compound forms tight micelles in aqueous solutions . Its fluorescence intensity is pH-dependent , indicating that the pH of the environment can influence the compound’s action and efficacy. The compound is also stable under desiccating conditions and can be stored at -20°C .

Biochemical Analysis

Biochemical Properties

The 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is a substrate for esterases and lipases . Lipase activity can be established by measuring the fluorescence kinetics following the increase in emission of HPTS (hydroxypyrene trisulfonic acid) . The compound’s interactions with these enzymes are crucial for its biochemical role.

Cellular Effects

The cellular effects of this compound are primarily related to its role as a substrate for esterases and lipases . The compound’s fluorescence properties allow for the monitoring of these enzymatic activities, providing insights into cellular processes such as lipid metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with esterases and lipases . The compound is a substrate for these enzymes, and its conversion can be monitored due to its fluorescence properties .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its role as a substrate for esterases and lipases . Over time, the compound is metabolized by these enzymes, with the rate of this process being monitored through changes in fluorescence .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its metabolism by esterases and lipases . These enzymes metabolize the compound, a process that can be monitored due to the compound’s fluorescence properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its high polarity and water solubility . These properties may facilitate its distribution and interaction with target enzymes .

Subcellular Localization

Given its role as a substrate for esterases and lipases, it may be localized in areas where these enzymes are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt involves the esterification of 1-hydroxypyrene-3,6,8-trisulfonic acid trisodium salt with octanoic acid. This reaction typically requires the presence of a dehydrating agent and a catalyst to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt primarily undergoes hydrolysis and esterification reactions. It can also participate in substitution reactions due to the presence of sulfonic acid groups .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is unique due to its octanoyl group, which enhances its hydrophobic interactions and makes it suitable for studying lipase activity. In contrast, other similar compounds may lack this hydrophobic tail, limiting their applications in lipase assays .

Properties

IUPAC Name

trisodium;8-octanoyloxypyrene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O11S3.3Na/c1-2-3-4-5-6-7-22(25)35-18-12-19(36(26,27)28)15-10-11-17-21(38(32,33)34)13-20(37(29,30)31)16-9-8-14(18)23(15)24(16)17;;;/h8-13H,2-7H2,1H3,(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVSWISDVXUSGY-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555893
Record name Trisodium 8-(octanoyloxy)pyrene-1,3,6-trisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115787-84-3
Record name Trisodium 8-(octanoyloxy)pyrene-1,3,6-trisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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